molecular formula C12H12N2O2 B8387718 1-phenylethyl imidazole-1-carboxylate

1-phenylethyl imidazole-1-carboxylate

Cat. No.: B8387718
M. Wt: 216.24 g/mol
InChI Key: RNUUYOMGXOSIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of a phenylethyl group attached to the imidazole ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylethyl imidazole-1-carboxylate typically involves the reaction of phenylethylamine with imidazole-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

1-Phenylethyl imidazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylethyl imidazole-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can bind to the active site of enzymes, inhibiting or activating their function. In the case of receptor interaction, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

    Etomidate: A well-known imidazole derivative used as an anesthetic.

    Imidazole-1-carboxylate derivatives: Various derivatives with different substituents on the imidazole ring.

Uniqueness: 1-Phenylethyl imidazole-1-carboxylate is unique due to the presence of the phenylethyl group, which imparts distinct physicochemical properties and biological activities compared to other imidazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-phenylethyl imidazole-1-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-10(11-5-3-2-4-6-11)16-12(15)14-8-7-13-9-14/h2-10H,1H3

InChI Key

RNUUYOMGXOSIDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.